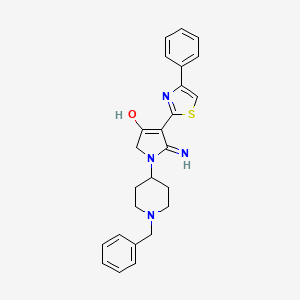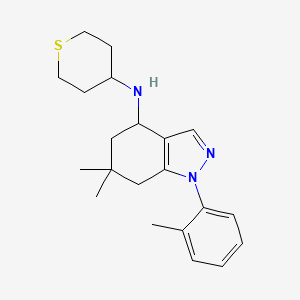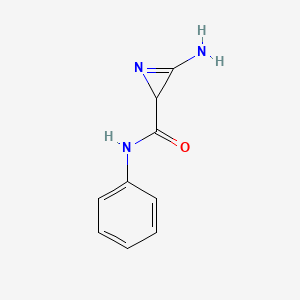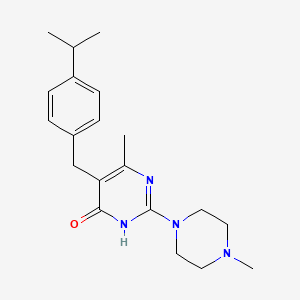![molecular formula C22H19N3O2 B6056575 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6056575.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide, commonly known as BISA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BISA belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of BISA is not fully understood, but it is believed to act through multiple pathways. In cancer cells, BISA has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In Alzheimer's disease, BISA has been shown to inhibit the formation of amyloid-beta plaques by reducing the levels of beta-secretase, an enzyme involved in the formation of the plaques. BISA's antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
BISA has been shown to have several biochemical and physiological effects. In vitro studies have shown that BISA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BISA has also been shown to inhibit the formation of amyloid-beta plaques in Alzheimer's disease. In addition, BISA has been shown to possess antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
One of the major advantages of using BISA in lab experiments is its potent biological activity, which makes it a potential candidate for the development of new therapeutics. BISA's synthetic nature also allows for the production of large quantities of the compound, which is essential for conducting extensive studies. However, one of the limitations of using BISA in lab experiments is its potential toxicity, which requires careful handling and dosing.
将来の方向性
There are several future directions for the study of BISA. One potential direction is the development of BISA-based therapeutics for cancer and neurodegenerative diseases. Another potential direction is the exploration of BISA's antimicrobial activity for the development of new antibiotics. Further studies are also needed to fully understand the mechanism of action of BISA and its potential side effects.
Conclusion:
In conclusion, BISA is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BISA has been studied for its potential use in cancer research, neurodegenerative diseases, and infectious diseases. BISA's potent biological activity makes it a potential candidate for the development of new therapeutics, but its potential toxicity requires careful handling and dosing. Further studies are needed to fully understand the mechanism of action of BISA and its potential side effects.
合成法
BISA can be synthesized through a multi-step process involving the reaction of 2-methylphenol, 1,3-dibromo-2-propanol, and 2-aminobenzimidazole. The reaction mixture is then subjected to various purification steps to obtain the final product in high yield and purity.
科学的研究の応用
BISA has been studied for its potential therapeutic applications in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, BISA has been shown to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. BISA has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to inhibit the formation of amyloid-beta plaques, a hallmark of the disease. In addition, BISA has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-7-2-5-12-20(15)27-14-21(26)23-17-9-6-8-16(13-17)22-24-18-10-3-4-11-19(18)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBOXHNEDOEYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(benzylamino)sulfonyl]-4-fluorobenzoic acid](/img/structure/B6056520.png)

![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B6056524.png)

![7-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6056547.png)
![2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B6056563.png)
![2-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B6056571.png)
![2-[(4-methoxybenzyl)thio]-5-[(3-methylbenzyl)thio]-1,3,4-thiadiazole](/img/structure/B6056580.png)
![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline](/img/structure/B6056582.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6056584.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B6056590.png)
![2-({[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6056594.png)